Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound featuring multiple functional groups, including an ester, amide, and oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves several key steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Amide Bond Formation: The intermediate is coupled with 2,6-difluorobenzoyl chloride to form the amide bond.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the oxadiazole ring or the amide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Halogenated or alkylated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and ester functionalities, which are common in biological systems.
Medicine
Medically, the compound shows potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors due to its unique structural features.
Industry
In industry, it can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the amide and ester groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-((5-(benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
- Ethyl 4-(2-((5-((2,6-dichlorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
Uniqueness
Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is unique due to the presence of the 2,6-difluorobenzamido group, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs with different substituents on the benzamido group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O5S/c1-2-31-20(30)12-6-8-13(9-7-12)25-16(28)11-33-21-27-26-17(32-21)10-24-19(29)18-14(22)4-3-5-15(18)23/h3-9H,2,10-11H2,1H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDCNXTMZATHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.